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Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenoxy)acetate

CAS No.: 39786-34-0

Cat. No.: B1586256 Get Quote

Abstract & Scope
This document provides a comprehensive characterization of the fragmentation pathways of

Ethyl 2-(2-cyanophenoxy)acetate under 70 eV Electron Ionization (EI). We delineate the

mechanistic origins of key diagnostic ions, including the McLafferty rearrangement product and

characteristic phenoxy-cleavage ions. This protocol serves as a reference standard for the

identification of this compound in complex synthetic mixtures or environmental samples.

Introduction
Ethyl 2-(2-cyanophenoxy)acetate consists of a benzene ring substituted at the ortho positions

with a nitrile group (-CN) and an ethyl glycolate ether moiety (-OCH₂COOCH₂CH₃). The mass

spectral behavior of this molecule is governed by the interplay between the stable aromatic

core, the labile ester functionality, and the ortho-effect exerted by the cyano group.

Understanding these fragmentation channels is critical for:

Impurity Profiling: Distinguishing the target molecule from hydrolysis products (free acid) or

transesterification byproducts.

Metabolite Identification: Predicting likely metabolic soft spots (e.g., ester hydrolysis).
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Experimental Protocol
Sample Preparation[1]

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Concentration: 100 µg/mL (100 ppm).

Filtration: 0.22 µm PTFE syringe filter to remove particulates.

GC-MS Instrument Conditions
To reproduce the fragmentation pattern described, utilize the following parameters:

Parameter Setting

Ionization Mode Electron Ionization (EI)

Electron Energy 70 eV

Source Temperature 230 °C

Transfer Line Temp 280 °C

Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms,

HP-5ms), 30m x 0.25mm x 0.25µm

Carrier Gas Helium, 1.0 mL/min (Constant Flow)

Injection Mode Split (10:1) or Splitless (for trace analysis)

Scan Range m/z 40 – 300

Results & Discussion: Fragmentation Analysis
The fragmentation of Ethyl 2-(2-cyanophenoxy)acetate (MW 205) follows distinct pathways

driven by charge localization on the ether oxygen and the aromatic ring.

The Molecular Ion (M⁺[2][3][4][5]•)
m/z 205 (Relative Abundance: Moderate): The molecular ion is discernible due to the

stabilization provided by the aromatic system. It represents the radical cation [C₁₁H₁₁NO₃]⁺•.
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Primary Fragmentation Channels
Pathway A: McLafferty Rearrangement (m/z 177)
The ethyl ester moiety undergoes a classic McLafferty rearrangement. A hydrogen atom from

the terminal methyl of the ethyl group transfers to the carbonyl oxygen, followed by the

elimination of neutral ethylene (C₂H₄, 28 Da).

Transition: m/z 205 → m/z 177

Mechanism: Six-membered cyclic transition state.

Product: The radical cation of 2-(2-cyanophenoxy)acetic acid.

Significance: Diagnostic for the presence of the ethyl ester group.[1]

Pathway B: α-Cleavage / Loss of Alkoxy (m/z 160)
Cleavage of the bond adjacent to the carbonyl group (α-cleavage) results in the loss of the

ethoxy radical (•OCH₂CH₃, 45 Da).

Transition: m/z 205 → m/z 160

Product: The acylium ion [2-CN-C₆H₄-O-CH₂-C≡O]⁺.

Pathway C: Formation of the Base Peak (m/z 132)
The most prominent fragmentation often involves the cleavage of the ether bond beta to the

aromatic ring or the loss of the entire ester side chain (-COOEt).

Transition: m/z 205 → m/z 132

Loss: •COOCH₂CH₃ (Carboethoxy radical, 73 Da).

Product: The (2-cyanophenoxy)methyl cation [2-CN-C₆H₄-O-CH₂]⁺. This ion is highly

stabilized by resonance with the aromatic ring and the ether oxygen.

Secondary Fragmentation
Degradation of the m/z 132 Ion
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The m/z 132 ion undergoes further decomposition:

Loss of Formaldehyde (CH₂O, 30 Da): The ether methylene group is lost.

Transition: m/z 132 → m/z 102

Product: The benzonitrile radical cation [C₆H₅CN]⁺•.

Loss of CO (28 Da): From the phenoxy moiety (characteristic of phenols/ethers).

Transition: m/z 102 → m/z 75 or 76 (Benzyne/Benzene-like fragments).

Summary of Diagnostic Ions
m/z (Mass-to-
Charge)

Ion Type
Fragment Structure
/ Identity

Mechanism

205 [M]⁺• Molecular Ion Parent

177 [M - 28]⁺•
[2-CN-Ph-

OCH₂COOH]⁺•

McLafferty

Rearrangement (Loss

of C₂H₄)

160 [M - 45]⁺ [2-CN-Ph-OCH₂CO]⁺
α-Cleavage (Loss of

•OEt)

132 [M - 73]⁺ [2-CN-Ph-OCH₂]⁺
Inductive Cleavage

(Loss of •COOEt)

102 [M - 103]⁺•
[Ph-CN]⁺•

(Benzonitrile)

Loss of CH₂O from

m/z 132

77 [C₆H₅]⁺ Phenyl cation
Aromatic ring

fragmentation

Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic hierarchy of the fragmentation events

described above.
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Molecular Ion (M+)
m/z 205

[C11H11NO3]+.

McLafferty Product
m/z 177

[M - C2H4]+.

- C2H4 (28 Da)
McLafferty Rearrangement

Acylium Ion
m/z 160

[M - OEt]+

- OEt (45 Da)
Alpha Cleavage

Phenoxymethyl Cation
m/z 132

[M - COOEt]+

- COOEt (73 Da)
Inductive Cleavage

Benzonitrile Ion
m/z 102

[C7H5N]+.

- CH2O (30 Da)
Formaldehyde Loss

Benzyne/Phenyl Fragment
m/z 75/76

- HCN (27 Da)
or - C2H2

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for Ethyl 2-(2-cyanophenoxy)acetate under 70 eV EI

conditions.

Experimental Workflow Diagram
This flowchart outlines the standard operating procedure (SOP) for analyzing this compound.

Sample
(Solid/Oil)

Dissolution
(DCM/MeOH, 1 mg/mL)

Dilution
(to 10-100 ppm)

GC Injection
(Split 10:1, 250°C)

Separation
(DB-5ms Column)

EI Source
(70 eV, 230°C)

MS Detection
(Scan m/z 40-300)

Data Analysis
(Extract Ion Chromatogram)

Click to download full resolution via product page

Caption: Step-by-step analytical workflow from sample preparation to data analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C94053&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C85712&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C103366&Mask=200
https://webbook.nist.gov/chemistry/
https://www.benchchem.com/product/b1586256?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-ms.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-ms.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-ms.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C94053&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C85712&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C103366&Mask=200
https://www.benchchem.com/product/b1586256#mass-spectrometry-fragmentation-pattern-of-ethyl-2-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b1586256#mass-spectrometry-fragmentation-pattern-of-ethyl-2-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b1586256#mass-spectrometry-fragmentation-pattern-of-ethyl-2-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b1586256#mass-spectrometry-fragmentation-pattern-of-ethyl-2-2-cyanophenoxy-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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